
3-(4-Fluorophenoxy)azetidine
Descripción general
Descripción
3-(4-Fluorophenoxy)azetidine is a chemical compound with the CAS Number: 702628-84-0 . It has a molecular weight of 167.18 and its IUPAC name is 3-(4-fluorophenoxy)azetidine . It is stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for 3-(4-Fluorophenoxy)azetidine is 1S/C9H10FNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(4-Fluorophenoxy)azetidine has a boiling point of 256°C at 760 mmHg . The density of this compound is 1.188±0.06 g/cm3 . The physical form of this compound is a solid-liquid mixture .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Azetidines are valuable motifs in drug discovery, with applications ranging from synthesis strategies to their incorporation into drug-like compounds. For example, the synthesis of 3,3-Diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction showcases the potential of azetidine derivatives in accessing diverse chemical structures beneficial for medicinal applications (Denis et al., 2018).
Fluorophore Development
The incorporation of four-membered azetidine rings into classic fluorophore structures, such as in the Janelia Fluor (JF) series of dyes, has resulted in substantial increases in brightness and photostability. This fine-tuning of the spectral and chemical properties of fluorophores demonstrates the versatility of azetidine derivatives in enhancing the performance of fluorescent labels for live-cell and in vivo imaging (Grimm et al., 2017).
Biological Applications
In the context of biological applications, azetidine-containing compounds have shown promise in various therapeutic areas. For instance, 3-fluoroazetidinecarboxylic acids and derivatives have been explored for their potential in inhibiting pancreatic cancer cell growth, showcasing the therapeutic potential of fluorinated azetidine compounds (Liu et al., 2015).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
Factors such as the compound’s molecular weight (16718 g/mol ), and its predicted water solubility (2.921e+004 mg/L at 25°C ) could influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of “3-(4-Fluorophenoxy)azetidine”. For instance, the compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat.
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPYYPSOHMOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613695 | |
| Record name | 3-(4-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)azetidine | |
CAS RN |
702628-84-0 | |
| Record name | 3-(4-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

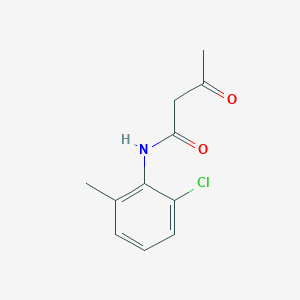
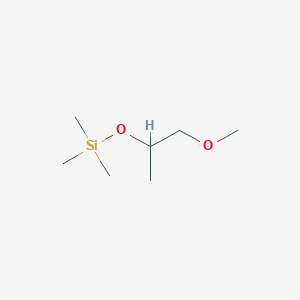
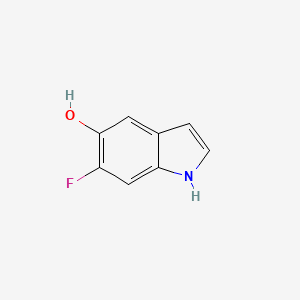
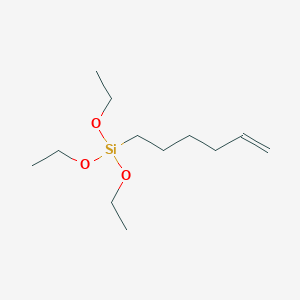
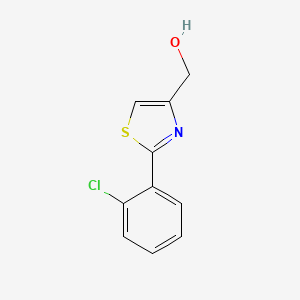
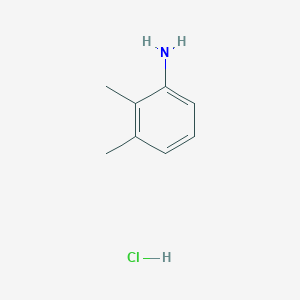
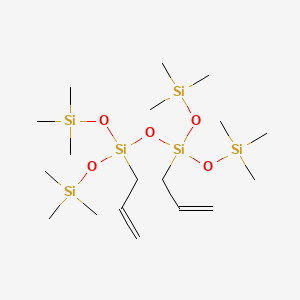
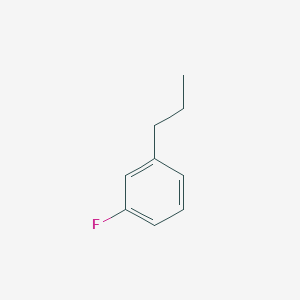
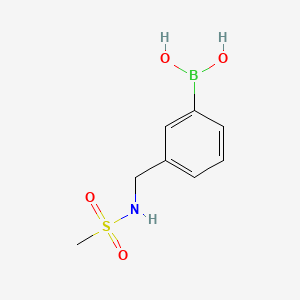


![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)

